molecular formula C11H20O2 B1239958 Undecenal, 4-hydroxy- CAS No. 73529-66-5

Undecenal, 4-hydroxy-

Katalognummer: B1239958
CAS-Nummer: 73529-66-5
Molekulargewicht: 184.27 g/mol
InChI-Schlüssel: NJTMUAIJWHYHAO-VQHVLOKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Undecenal, 4-hydroxy-: is an organic compound that belongs to the class of hydroxyalkenals. It is a derivative of undecenal, characterized by the presence of a hydroxyl group at the fourth carbon position. This compound is known for its role in various biochemical processes and its presence in lipid peroxidation products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-undecenal can be achieved through several methods. One common approach involves the oxidation of undecenal using specific oxidizing agents under controlled conditions. Another method includes the hydroxylation of undecenal using catalysts that facilitate the addition of a hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of 4-hydroxy-2-undecenal typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-2-undecenal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-2-undecenal has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its role in lipid peroxidation and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects and its role in oxidative stress-related diseases.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-hydroxy-2-undecenal involves its interaction with cellular components, leading to various biochemical effects. It can form covalent adducts with nucleophilic functional groups in proteins, nucleic acids, and lipids. This interaction can affect cellular signaling pathways, leading to changes in gene expression, protein function, and cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Hydroxy-2-undecenal is unique due to its specific molecular structure, which allows it to interact with different cellular targets and pathways compared to other hydroxyalkenals. Its longer carbon chain also provides distinct physicochemical properties, making it suitable for various industrial applications .

Eigenschaften

CAS-Nummer

73529-66-5

Molekularformel

C11H20O2

Molekulargewicht

184.27 g/mol

IUPAC-Name

(E)-4-hydroxyundec-2-enal

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-8-11(13)9-7-10-12/h7,9-11,13H,2-6,8H2,1H3/b9-7+

InChI-Schlüssel

NJTMUAIJWHYHAO-VQHVLOKHSA-N

SMILES

CCCCCCCC(C=CC=O)O

Isomerische SMILES

CCCCCCCC(/C=C/C=O)O

Kanonische SMILES

CCCCCCCC(C=CC=O)O

Synonyme

4-hydroxy-2-undecenal
4-hydroxy-2-undecenal, (E)-isomer
4-hydroxyundecenal

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.